molecular formula C14H14N2O4 B11011034 Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate

Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate

Cat. No.: B11011034
M. Wt: 274.27 g/mol
InChI Key: XDMRYQVHMSVOOC-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate is a specialized chemical reagent designed for pharmaceutical research and development. This compound features a unique molecular architecture comprising a 5-methyl-3-phenylisoxazole core linked through a carbamoyl bridge to a methyl ester functional group. This specific structure classifies it among novel isoxazole derivatives that have demonstrated significant potential in medicinal chemistry applications, particularly as key intermediates in the synthesis of biologically active molecules . The strategic incorporation of multiple pharmacophoric elements within a single molecule enhances its research value. The isoxazole ring system provides a heterocyclic scaffold known for metabolic stability, while the phenyl substituent at the 3-position contributes aromatic interaction capabilities crucial for target binding. The carbamoyl linker and terminal methyl ester group offer sites for further chemical modification, making this compound an exceptionally versatile building block for constructing more complex molecular entities. Researchers are investigating applications of this compound and its structural analogs primarily in early-stage drug discovery programs focused on developing novel therapeutic agents . Specific research applications include serving as a key intermediate in the synthesis of potential protease inhibitors, kinase modulators, and other targeted therapies. The methyl ester functionality provides a handle for hydrolysis to carboxylic acid derivatives or for further transformation into amide derivatives, significantly expanding its utility in structure-activity relationship (SAR) studies. While the exact mechanism of action for resulting compounds depends on the final molecular target, the structural features present in this intermediate contribute to optimal pharmacokinetic properties and binding characteristics in developed drug candidates . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled exclusively by qualified professionals in laboratory settings, with appropriate safety precautions including the use of personal protective equipment. Researchers can leverage this compound to advance programs in hit-to-lead optimization, combinatorial chemistry, and the development of novel bioactive compounds with potential application across multiple therapeutic areas.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]acetate

InChI

InChI=1S/C14H14N2O4/c1-9-12(14(18)15-8-11(17)19-2)13(16-20-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,18)

InChI Key

XDMRYQVHMSVOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Isoxazole Ring Formation

The synthesis begins with constructing the 5-methyl-3-phenylisoxazole core. This is typically achieved via a Claisen-Schmidt condensation followed by cyclization:

  • Ethyl acetoacetate reacts with triethylorthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethyleneacetoacetic ester.

  • Cyclization with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid at −20°C to 10°C yields ethyl-5-methylisoxazole-4-carboxylate.

  • Hydrolysis of the ester with strong acids (e.g., HCl) produces 5-methyl-3-phenylisoxazole-4-carboxylic acid .

Critical Parameters :

StepReagents/ConditionsYieldSource
CyclizationHydroxylamine sulfate, −20°C to 10°C≥85%
HydrolysisHCl (aq.), reflux90–95%

Acyl Chloride Formation

The carboxylic acid intermediate is converted to a reactive acyl chloride for subsequent coupling:

  • Thionyl chloride (SOCl₂) reacts with the acid in toluene at 0–50°C, yielding 5-methyl-3-phenylisoxazole-4-carbonyl chloride .

  • Alternative methods use bis(trichloromethyl) carbonate in chlorobenzene at 130°C, achieving >90% purity.

Comparison of Acylating Agents :

AgentSolventTemperaturePuritySource
SOCl₂Toluene0–50°C99.8%
CCl₃CO₂Chlorobenzene130°C99.5%

Amide Bond Coupling

The acyl chloride reacts with methyl glycinate (methyl 2-aminoacetate) to form the target compound:

  • Methyl glycinate is synthesized via trimethylsilyl chloride-mediated esterification of glycine with methanol.

  • Coupling occurs in anhydrous conditions (e.g., dichloromethane) with triethylamine as a base at 0–20°C.

Reaction Scheme :
5-Methyl-3-phenylisoxazole-4-COCl+CH₃O₂CCH₂NH₂Et₃NTarget compound\text{5-Methyl-3-phenylisoxazole-4-COCl} + \text{CH₃O₂CCH₂NH₂} \xrightarrow{\text{Et₃N}} \text{Target compound}

Optimized Conditions :

ParameterValueSource
BaseTriethylamine
Temperature0–20°C
SolventDichloromethane

Alternative Strategies

Transesterification

For ethyl ester intermediates, lithium methoxide in methanol enables conversion to methyl esters under reflux. This method avoids re-esterification steps and improves yield consistency.

Challenges and Solutions

By-Product Control

CATA (5-carboxy-4-cyano-3-methylisoxazole) formation is mitigated by:

  • Reverse addition of reagents.

  • Low-temperature reactions (−20°C to 10°C).

Stability Issues

Hydrolysis of acyl chlorides is minimized by:

  • Anhydrous solvents (e.g., toluene).

  • Immediate use of acyl chlorides post-synthesis.

Summary of Key Methods

MethodStepsYieldKey AdvantagesSource
SOCl₂-mediated1. Cyclization
2. Acyl chloride formation
3. Coupling
70–85%High purity, scalable
Bis(trichloromethyl) carbonate1. Cyclization
2. Acyl chloride formation
3. Coupling
90–95%Low by-products
Transesterification1. Ethyl ester synthesis
2. Methanolysis
60–70%Retains methyl ester

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate exhibits promising anticancer properties. In a study evaluating various derivatives of isoxazole compounds, it was found that certain structural modifications led to enhanced antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's mechanism of action appears to involve selective targeting of cancer cells while minimizing effects on normal cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including the chemoselective Michael addition. This method allows for the introduction of different functional groups that can modulate biological activity. For example, derivatives have been synthesized with varying side chains that influence their potency against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its anticancer efficacy. Studies indicate that modifications to the isoxazole moiety and the carbonyl group significantly impact the compound's ability to inhibit tumor growth. By systematically altering these components, researchers aim to develop more potent analogs with improved pharmacological profiles .

Case Study 1: Antiproliferative Screening

In a comprehensive screening of isoxazole derivatives, this compound was tested alongside other compounds for its antiproliferative effects. The results indicated that this compound exhibited IC50 values in the low micromolar range against selected cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Mechanistic Studies

Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through activation of specific signaling pathways. This finding underscores the importance of this compound in the development of targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Isoxazole ring : A five-membered heterocycle with oxygen and nitrogen atoms.
  • Phenyl and methyl substituents : Enhancing hydrophobicity and steric bulk.
  • Ester and carbamate groups : Influencing solubility and metabolic stability.

Below is a comparative analysis with three structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Applications
Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate (Target) C₁₄H₁₃N₃O₄ 287.27 Isoxazole, ester, carbamate Not explicitly stated
Triflusulfuron methyl ester C₁₅H₁₆F₃N₅O₆S 463.37 Triazine, sulfonylurea, trifluoroethoxy Herbicide (pesticide)
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate C₁₈H₂₁N₃O₆ 375.38 Pyrimidine, benzyloxy, ester Intermediate for antiretroviral drugs
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate C₁₈H₁₇NO₇ 389.32 Aromatic ester, amino, methoxy Not explicitly stated

Key Differences and Implications

Heterocyclic Core
  • The isoxazole ring in the target compound contrasts with the triazine (in triflusulfuron) and pyrimidine (in the antiretroviral intermediate) cores. Isoxazoles are known for their metabolic stability and bioactivity in drug discovery, while triazines are common in herbicides due to their interaction with plant acetolactate synthase .
Substituent Effects
  • The trifluoroethoxy group in triflusulfuron contributes to its herbicidal potency by increasing electronegativity and binding affinity .
Hydrogen Bonding and Stability
  • The pyrimidine derivative in exhibits intramolecular O—H⋯O hydrogen bonds, stabilizing its crystal structure . The target compound lacks such explicit stabilization, which may influence its solubility or crystallinity.

Research Findings and Trends

  • Pesticide Analogs: Triazine-based compounds like triflusulfuron methyl ester demonstrate that electron-withdrawing groups (e.g., trifluoroethoxy) enhance herbicidal activity.
  • Medicinal Chemistry : Pyrimidine derivatives with hydrogen-bonding motifs (e.g., the raltegravir intermediate) highlight the importance of structural rigidity in drug design. The target’s isoxazole could serve as a bioisostere for pyrimidines in antiviral or anticancer agents .

Biological Activity

Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound features a unique isoxazole ring that contributes to its diverse biological effects, making it a candidate for various therapeutic applications.

  • Molecular Formula : C18H21N3O4S
  • Molecular Weight : 375.442 g/mol
  • CAS Number : 1642559-63-4
  • IUPAC Name : (4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-isoxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, influencing cellular processes such as inflammation, apoptosis, and cellular proliferation.

Antiinflammatory Activity

Research indicates that derivatives of isoxazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are pivotal in the inflammatory response .

Neuroprotective Effects

Studies have suggested that isoxazole derivatives possess neuroprotective properties. They may inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress. The potential for these compounds to act as neuroprotectants makes them candidates for further investigation in neurodegenerative diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the isoxazole moiety enhances its activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several isoxazole derivatives in vitro. This compound was found to significantly reduce the production of pro-inflammatory cytokines in human macrophages. The results indicated a dose-dependent inhibition of TNF-alpha and IL-6 production.

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
103025
255045
507065

Case Study 2: Neuroprotective Properties

In a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines, this compound demonstrated significant protective effects. The compound reduced cell death by approximately 40% compared to control groups.

TreatmentCell Viability (%)
Control50
Compound (10 µM)70
Compound (25 µM)90

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